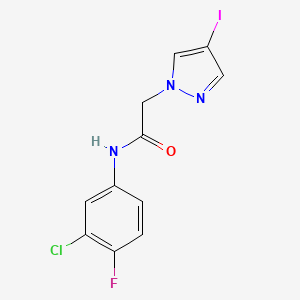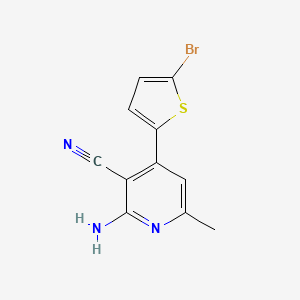
2-phenyl-N-(2-phenylethyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(2-phenylethyl)ethanethioamide is an organic compound with the molecular formula C16H17NS It is characterized by the presence of a thioamide group, which is a sulfur analog of an amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2-phenylethyl)ethanethioamide typically involves the reaction of 2-phenylethylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the thioamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Reaction Scheme::- Formation of Amide:
C6H5CH2CH2NH2+C6H5COCl→C6H5CH2CH2NHCOC6H5+HCl
- Conversion to Thioamide:
C6H5CH2CH2NHCOC6H5+P2S5→C6H5CH2CH2NHCSC6H5+P2O5
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(2-phenylethyl)ethanethioamide can undergo various chemical reactions, including:
- Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Reduction to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophilic substitution reactions where the thioamide group can be replaced by other nucleophiles.
- Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
- Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Substitution: Alkyl halides, acyl chlorides
- Oxidation: Sulfoxides, sulfones
- Reduction: Amines
- Substitution: Various substituted thioamides
Scientific Research Applications
2-phenyl-N-(2-phenylethyl)ethanethioamide has been explored for its applications in several scientific domains:
- Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
- Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-phenylethyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
2-phenyl-N-(2-phenylethyl)ethanethioamide can be compared with other thioamide-containing compounds, such as:
- Thioacetamide: A simpler thioamide used in organic synthesis and as a model compound in toxicology studies.
- Thiourea: Another thioamide with applications in agriculture and pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines a phenyl group and a phenylethyl group with a thioamide functionality. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Similar Compounds
- Thioacetamide
- Thiourea
- N-phenylthioacetamide
Properties
Molecular Formula |
C16H17NS |
|---|---|
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-phenyl-N-(2-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C16H17NS/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChI Key |
ZPUHZUXEYRRGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B11065598.png)
![(4-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B11065603.png)

![4-(dimethylamino)-N-[2-(4-methoxyphenyl)ethyl]benzenecarbothioamide](/img/structure/B11065622.png)
![3'-Methyl-5'-phenyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11065627.png)
![ethyl 3-(2-chlorophenyl)-3-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]propanoate](/img/structure/B11065632.png)
![ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11065638.png)
![methyl 3-{3-[(3-fluorobenzyl)oxy]-4-methoxyphenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11065640.png)
![3,4-Bis[(2-ethylhexyl)oxy]thiophene-2,5-dicarboxylic acid](/img/structure/B11065646.png)
![1-{3-amino-2-[(3,4-dimethoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11065648.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065653.png)

![3-{2-[3-(pyridin-4-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}-1H-indole-2-carboxylic acid](/img/structure/B11065675.png)
![Phenyl N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]anilino}carbonyl)sulfamate](/img/structure/B11065678.png)
